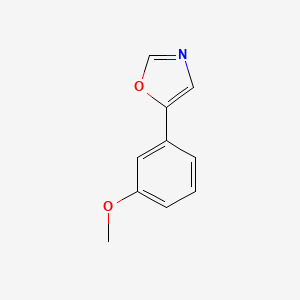

5-(3-Methoxyphenyl)-1,3-oxazole

Description

Significance of 1,3-Oxazole Heterocycles in Contemporary Chemical Research

1,3-Oxazole derivatives are of paramount importance in medicinal chemistry and materials science. numberanalytics.comigi-global.com They are integral components of numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. thepharmajournal.comnih.gov The oxazole (B20620) scaffold's planarity and ability to participate in various chemical reactions make it an attractive core for designing novel therapeutic agents and functional materials. tandfonline.com For instance, oxazole-containing compounds have been investigated as tyrosine kinase inhibitors, and some have shown potential in applications like electrophotographic photoreceptors. thepharmajournal.com

Historical Trajectory and Evolution of Oxazole Chemistry

The history of oxazole chemistry dates back to 1876 with the synthesis of 2-methyl oxazole. tandfonline.com However, the parent compound, oxazole, was first prepared in 1947. chemmethod.comtaylorandfrancis.com A significant milestone in oxazole synthesis was the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org Another classical method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. wikipedia.org The development of new synthetic methodologies, such as the van Leusen oxazole synthesis, has further expanded the accessibility and diversity of oxazole derivatives. nih.gov

Fundamental Electronic Structure and Aromaticity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic system. igi-global.com The atoms in the ring are sp2 hybridized and planar. tandfonline.com The aromaticity arises from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen atom, and a lone pair from the oxygen atom, which resides in a p-orbital perpendicular to the ring plane. tandfonline.comreddit.com This delocalization of electrons contributes to the stability of the oxazole ring. numberanalytics.com However, due to the high electronegativity of the oxygen atom, the electron delocalization is not as effective as in some other aromatic heterocycles, making oxazoles less aromatic than the analogous thiazoles. tandfonline.comresearchgate.net The parent oxazole is a weak base. wikipedia.org

Structural Classification and General Relevance of Aryl-Substituted 1,3-Oxazoles

Aryl-substituted 1,3-oxazoles are a significant class of compounds where one or more of the carbon atoms of the oxazole ring are attached to an aryl group. thepharmajournal.comnumberanalytics.com These compounds are of particular interest due to their prevalence in medicinally relevant molecules and natural products. nih.gov The electronic and steric properties of the aryl substituents can significantly influence the biological activity and physical properties of the oxazole derivative. nih.gov The substitution pattern on the oxazole ring is crucial in determining the compound's biological activities. chemmethod.comnih.gov

Specific Research Focus on 5-(3-Methoxyphenyl)-1,3-Oxazole

Positional Isomerism and Substituent Effects on Oxazole Properties

The position of substituents on the oxazole ring significantly impacts its chemical reactivity and biological properties. The oxazole ring has three potential sites for substitution: C2, C4, and C5. thepharmajournal.com The acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com Electrophilic substitution generally occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.com The nature and position of substituents, such as an aryl group, can modulate the electronic distribution within the ring, affecting its reactivity and interactions with biological targets. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1011-51-4; 848608-55-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.187 |

IUPAC Name |

5-(3-methoxyphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(5-9)10-6-11-7-13-10/h2-7H,1H3 |

InChI Key |

FNLMSLDMHJZTKS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=CN=CO2 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 3 Methoxyphenyl 1,3 Oxazole and Its Analogs

Classical Approaches to 1,3-Oxazole Ring Formation

The foundational methods for constructing the 1,3-oxazole ring have been known for over a century and continue to be relevant in organic synthesis. These classical routes provide reliable access to a range of oxazole (B20620) derivatives.

Overview of Historical Synthetic Routes

The first synthesis of an oxazole derivative was recorded in the late 19th century. tandfonline.com Since then, several key methodologies have emerged as the cornerstones of oxazole synthesis. These historical routes, including the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for the development of more advanced and versatile methods. nih.govnumberanalytics.comslideshare.net These early methods are particularly noted for their utility in preparing 2,5-disubstituted oxazoles. wikipedia.org

Robinson-Gabriel Synthesis and Its Adaptations

The Robinson-Gabriel synthesis, first described in 1909 and 1910, is a fundamental method for forming the oxazole ring. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically in the presence of a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. thepharmajournal.comwikipedia.orgcutm.ac.inijpsonline.com

The general scheme for the Robinson-Gabriel synthesis is as follows: Starting Material: 2-Acylamino-ketone Key Transformation: Intramolecular cyclodehydration Product: Substituted 1,3-oxazole

Adaptations of this method have been developed to improve yields and expand the substrate scope. For instance, the use of trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent has been reported. wikipedia.org Furthermore, a one-pot synthesis combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has been developed. wikipedia.org A notable extension involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization to produce highly substituted oxazoles. nih.gov

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com This method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. slideshare.netwikipedia.orgcutm.ac.inyoutube.com The reactants are typically used in equimolar amounts, and both often contain aromatic groups. wikipedia.org

The reaction proceeds by dissolving the reactants in a solvent like dry ether and bubbling dry hydrogen chloride gas through the solution. wikipedia.org The resulting oxazole precipitates as a hydrochloride salt, which can then be neutralized. wikipedia.org While primarily used for aromatic substrates, some instances of using aliphatic compounds have been reported. wikipedia.org This dehydration reaction can occur under mild conditions. wikipedia.org

An example of the Fischer oxazole synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyl-oxazole. cutm.ac.in

Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles

First reported in 1972 by van Leusen and coworkers, the Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles. nih.govijpsonline.commdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. ijpsonline.comorganic-chemistry.orgnrochemistry.com The reaction is known for its mild conditions, operational simplicity, and broad substrate scope. nih.govmdpi.com

The Van Leusen reaction is not limited to oxazole synthesis; it can also be used to produce nitriles from ketones and imidazoles from imines. nrochemistry.comwikipedia.org

The mechanism of the Van Leusen oxazole synthesis is a [3+2] cycloaddition. nih.govmdpi.comnih.gov The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base. organic-chemistry.orgwikipedia.org The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. organic-chemistry.org This is followed by an intramolecular 5-endo-dig cyclization, forming a 5-membered ring intermediate. wikipedia.org Subsequent elimination of the tosyl group, which is a good leaving group, leads to the formation of the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

The scope of TosMIC-based cycloadditions is broad, allowing for the synthesis of a wide variety of substituted oxazoles. mdpi.com The reaction is tolerant of a diverse range of functional groups on the aldehyde starting material. mdpi.com

The Van Leusen oxazole synthesis is particularly well-suited for the preparation of 5-aryl-substituted oxazoles. Aromatic aldehydes react readily with TosMIC under basic conditions, often using potassium carbonate in methanol (B129727), to afford the corresponding 5-aryloxazoles in good yields. mdpi.comvarsal.com This method has been employed in the synthesis of various complex molecules and intermediates for pharmaceuticals. nih.govvarsal.com

Microwave-assisted Van Leusen synthesis has been reported to produce 5-aryl-1,3-oxazoles with high efficiency and yield. nih.govmdpi.com The use of ionic liquids as the solvent has also been explored, allowing for the one-pot synthesis of 4,5-disubstituted oxazoles and the recycling of the solvent. organic-chemistry.org

Modern and Efficient Synthetic Strategies

Modern organic synthesis prioritizes efficiency, selectivity, and sustainability. For the construction of complex molecules like 5-(3-Methoxyphenyl)-1,3-oxazole, this has led to the development of sophisticated methodologies that offer high yields and atom economy while minimizing waste. These strategies often involve catalytic processes that enable the direct formation of key bonds under mild conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern synthetic chemistry for their reliability and broad functional group tolerance, providing powerful tools for creating aryl-oxazole linkages.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.orgorganic-chemistry.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com This method is highly versatile due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. researchgate.net

For the synthesis of 5-aryl oxazoles, a common strategy involves coupling a 5-halo-oxazole with an appropriate arylboronic acid. To synthesize the target compound, 5-bromo-1,3-oxazole would be reacted with (3-methoxyphenyl)boronic acid. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com Researchers have successfully used this method to create various bis- and tris-oxazole derivatives, demonstrating its robustness for building complex molecules. nih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Good | researchgate.net |

| PdCl₂(PPh₃)₂ | K₂CO₃ (aq) | Dioxane | Room Temp - 90°C | Moderate to Excellent | clockss.orgrug.nl |

| Pd(OAc)₂/PCy₃ | K₃PO₄ | DME (aq) | 100°C | Good | researchgate.netijpsonline.com |

This table presents generalized conditions. Optimal conditions vary based on specific substrates.

As an alternative to classical cross-coupling reactions, direct C-H arylation has emerged as a more atom-economical and step-efficient strategy. This approach avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin reagent), directly creating a bond between a C-H bond and an aryl halide. beilstein-journals.org

For the synthesis of this compound, this would involve the direct coupling of unsubstituted oxazole with an aryl halide like 3-bromoanisole. Crucially, the regioselectivity of the arylation on the oxazole ring can be controlled. Research has shown that the C-5 position of the oxazole ring can be selectively arylated with high precision. nih.gov The choice of solvent and phosphine (B1218219) ligand is critical for directing the reaction to the desired position. C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with different ligands. nih.govgalchimia.comcapes.gov.br This method represents a significant advancement for the streamlined synthesis of biologically active 5-aryloxazoles. nih.gov

Table 2: Regioselective Direct Arylation of Oxazole

| Position | Catalyst System | Solvent | Key Additive | Regioselectivity (C5:C2) | Reference |

| C-5 | Pd(OAc)₂ / CataCXium A | DMA | Pivalic Acid | >100:1 | galchimia.com |

| C-5 | Pd(OAc)₂ (phosphine-free) | NMP | KOAc | High | researchgate.net |

| C-2 | Pd(OAc)₂ / RuPhos | Toluene | Cs₂CO₃ | 1:>100 | galchimia.comdntb.gov.ua |

This table illustrates how reaction conditions dictate the site of arylation on the oxazole ring.

Multi-Component Reactions (MCRs) for Oxazole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net These reactions are prized for their convergence, atom economy, and ability to rapidly generate molecular complexity from simple precursors. wpmucdn.com

A classic and powerful MCR for oxazole synthesis is the van Leusen oxazole synthesis. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govsemanticscholar.org The reaction proceeds through a [3+2] cycloaddition mechanism to form the 5-substituted oxazole ring. nih.gov To synthesize this compound using this method, 3-methoxybenzaldehyde (B106831) would be the aldehyde component.

Modern MCRs are designed to be highly convergent and regioselective, allowing for the precise construction of complex, polysubstituted oxazoles. nih.govresearchgate.net For instance, protocols have been developed for the regioselective synthesis of 2,4,5-trisubstituted oxazoles in a single step from readily available starting materials like ynamides, N-iodosuccinimide (NIS), and various nitriles. nih.gov These methods are often robust and can be scaled up, highlighting their practical utility. nih.gov The Ugi-Zhu three-component reaction is another powerful strategy that uses amines, aldehydes, and α-isocyanoacetamides to assemble 5-aminooxazoles, which can be further functionalized. researchgate.net These convergent approaches are invaluable for creating libraries of diverse oxazole derivatives for screening purposes.

Green Chemistry Approaches in 1,3-Oxazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comabap.co.in In oxazole synthesis, this has translated into the adoption of alternative energy sources, reusable catalysts, and environmentally benign solvents. ijpsonline.comijpsonline.com

Techniques such as microwave irradiation and ultrasonication have been successfully applied to the synthesis of oxazoles. ijpsonline.com Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. abap.co.innih.gov For example, Suzuki couplings and other cyclization reactions have been efficiently carried out under microwave conditions. ijpsonline.com Similarly, ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to shorter reaction times and higher yields, sometimes even in the absence of a catalyst. ijpsonline.compreprints.org

The use of green catalysts, such as magnetically recoverable iron oxide nanoparticles (Fe₃O₄ MNPs), has also been reported for the synthesis of functionalized oxazoles. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused, minimizing waste and cost. Furthermore, performing reactions in green solvents like ionic liquids or even water, or under solvent-free conditions, further aligns these synthetic strategies with the goals of sustainability. ijpsonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis Methods

| Method | Energy Source | Reaction Time | Solvents | Key Advantages | Reference |

| Conventional | Oil Bath / Heating Mantle | Hours to Days | Often toxic/volatile (e.g., Toluene, DMF) | Established procedures | researchgate.net |

| Microwave-Assisted | Microwaves | Minutes to Hours | Minimal or green solvents | Rapid heating, higher yields, improved selectivity | ijpsonline.comabap.co.innih.gov |

| Ultrasound-Assisted | High-frequency sound waves | Minutes to Hours | Often aqueous or solvent-free | Shorter times, high yields, mild conditions | ijpsonline.compreprints.org |

| Green Catalysis | Conventional or alternative | Varies | Varies | Catalyst reusability, reduced waste | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. This technique utilizes microwave irradiation to directly heat the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govresearchgate.net

In the context of oxazole synthesis, microwave irradiation has been successfully employed in various reaction types. For instance, a two-component cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) can be effectively promoted by microwave heating. acs.org In one study, the reaction between an aldehyde and TosMIC in the presence of potassium phosphate (B84403) as a base and isopropanol (B130326) as the solvent under microwave irradiation at 65 °C afforded the corresponding 5-substituted oxazole in high yield (96%) in just 8 minutes. acs.org This highlights the significant rate enhancement achievable with microwave assistance. The choice of base and its stoichiometry were found to be crucial in selectively obtaining either the oxazole or a diastereoselective oxazoline (B21484) intermediate. acs.org

The synthesis of 2,5-disubstituted oxazoles has also been achieved via microwave-assisted Suzuki coupling reactions. ijpsonline.com Furthermore, the synthesis of 2-substituted 5-(3-indolyl)oxazoles has been developed under microwave irradiation, demonstrating the versatility of this technique for creating complex oxazole structures. researchgate.net

Table 1: Microwave-Assisted Synthesis of Oxazole Derivatives

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl aldehyde, TosMIC | K3PO4 | Isopropanol | 65 °C, 350 W, 8 min | 5-Aryl oxazole | 96 | acs.org |

| p-Bromo phenyl ethanone, Acetamide | Bis(triphenylphosphine)palladium, Chloride, Potassium | DMF | Microwave | 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole | Good | ijpsonline.com |

| Isoniazid, Aromatic aldehyde | - | DMF | 300 W, 3 min | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | - | nih.gov |

| Aminoguanidine bicarbonate, Carboxylic acids | HCl | - | 180 °C, 3 h | 5-Substituted 3-amino-1,2,4-triazoles | - | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Ultrasound-Assisted Protocols

Ultrasound irradiation has been recognized as another green and efficient method for promoting organic reactions. The application of ultrasonic waves can lead to the formation, growth, and collapse of cavitation bubbles, generating localized high temperatures and pressures that accelerate chemical transformations. researchgate.net This technique often results in shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov

In the synthesis of related heterocyclic systems, ultrasound has been shown to be highly effective. For example, a one-pot, two-step protocol for the synthesis of novel sulfonamide-isoxazoline hybrids utilized ultrasound activation for the in-situ conversion of aldehydes to nitrile oxides, which then underwent 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov This method offered good to excellent yields and significantly shorter reaction times (15–20 minutes under sonication versus 6–10 hours under stirring). researchgate.net Similarly, the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide was efficiently achieved in 81–93% yields under ultrasound irradiation. researchgate.net These examples underscore the potential of ultrasound-assisted protocols for the synthesis of this compound and its analogs, offering a pathway to more sustainable and efficient chemical processes.

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents that have gained significant attention as green alternatives to traditional volatile organic compounds. tue.nltue.nlcapes.gov.br ILs are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions, while DESs are mixtures of hydrogen bond donors and acceptors with a melting point significantly lower than that of the individual components. tue.nltue.nlcapes.gov.brnih.gov Both offer advantages such as low vapor pressure, high thermal stability, and tunable properties. tue.nlnih.gov

The use of ionic liquids has been explored in the synthesis of oxazoles. For instance, an improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids has been reported to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. organic-chemistry.org

Deep eutectic solvents, often prepared from readily available and inexpensive components, also show promise as reaction media for heterocyclic synthesis. tue.nldocumentsdelivered.com While specific applications to this compound are not extensively documented, the principles of their use in promoting organic reactions suggest their potential applicability. The ability to fine-tune the properties of both ILs and DESs by altering their constituent ions or components makes them highly versatile for optimizing reaction conditions. tue.nltue.nl

Catalyst-Free and Recyclable Catalyst Systems

The development of catalyst-free reactions and the use of recyclable catalysts are central to the principles of green chemistry, aiming to reduce waste and improve the economic and environmental viability of chemical processes. nih.govrsc.org

Catalyst-free synthetic methods for heterocyclic compounds often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of green solvents like water or ethanol (B145695). nih.gov For example, an efficient, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been described that proceeds without a catalyst in water and ethanol at room temperature. nih.gov While direct catalyst-free synthesis of this compound is not prominently reported, the exploration of such conditions is a promising area of research.

Recyclable catalysts offer a significant advantage by allowing for their recovery and reuse over multiple reaction cycles, reducing both cost and environmental impact. researchgate.net An example of a recyclable catalytic system is the use of a metal-free tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) catalyst for the cationic ring-opening polymerization of glycidol. rsc.org This homogeneous catalyst could be recovered and reused through a simple decantation process. rsc.org In the context of oxazole synthesis, the development of robust and easily recyclable catalysts, potentially supported on solid matrices or exhibiting properties that facilitate separation, is a key objective.

Directed Synthesis of this compound

The directed synthesis of a specific isomer like this compound requires regioselective control over the formation of the oxazole ring. One of the classic and versatile methods for oxazole synthesis is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpdd.org

To synthesize this compound specifically, 3-methoxybenzaldehyde would be the required aldehyde precursor. The reaction with TosMIC, typically in the presence of a base such as potassium carbonate, in a suitable solvent like methanol or dimethoxyethane, would lead to the formation of the desired this compound. ijpdd.org The mechanism involves the initial formation of a vinyl isocyanide intermediate, which then undergoes cyclization to form the oxazole ring.

Synthetic Routes to this compound Derivatives

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. This can be achieved by introducing additional functional groups onto the core structure.

Introduction of Additional Functional Groups (e.g., sulfonyl, carboxylate)

The introduction of sulfonyl and carboxylate groups can significantly alter the physicochemical and biological properties of the parent molecule.

Sulfonyl Derivatives: The synthesis of oxazole derivatives bearing a sulfonyl group can be achieved through various strategies. One approach involves the use of starting materials that already contain a sulfonyl moiety. For example, the synthesis of novel sulfonamide-isoxazoline hybrids has been accomplished via a one-pot, two-step protocol involving the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes bearing a sulfonamide group. researchgate.netnih.gov A similar strategy could be envisioned for the synthesis of sulfonyl-functionalized 5-(3-methoxyphenyl)-1,3-oxazoles.

Carboxylate Derivatives: The introduction of a carboxylate group can be accomplished by using starting materials containing an ester or carboxylic acid functionality. For instance, ethyl oxazole-4-carboxylate is a known intermediate in oxazole synthesis. clockss.org A five-step synthetic route to 1,3,4-oxadiazole (B1194373) derivatives starting from 4-chlorobenzoic acid involves its conversion to the corresponding ethyl ester and subsequent elaboration into the heterocyclic ring. nih.gov This highlights a potential pathway where a carboxylate group, initially protected as an ester, can be carried through a synthetic sequence and later hydrolyzed to the free carboxylic acid if desired. The synthesis of 2,4,5-trisubstituted oxazoles has also been reported starting from α-methylene ketones, with one example being the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol from the corresponding ethyl acetate (B1210297) derivative. thieme-connect.de This demonstrates the feasibility of incorporating and manipulating carboxylate functionalities within the oxazole framework.

Functionalization at C-2, C-4, and C-5 Positions of the Oxazole Ring

The strategic functionalization of the oxazole ring is a cornerstone in the synthesis of diverse molecular architectures with potential applications in medicinal chemistry and material science. The reactivity of the C-2, C-4, and C-5 positions of the oxazole core can be selectively modulated, allowing for the introduction of a wide array of substituents. Methodologies for the functionalization of this compound and its analogs primarily involve metal-catalyzed cross-coupling reactions and directed metalation.

Functionalization at the C-2 Position

The C-2 position of the oxazole ring is the most acidic site, making it susceptible to deprotonation by strong bases, followed by quenching with various electrophiles. Additionally, palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl, heteroaryl, and alkyl groups at this position.

A common strategy involves the initial lithiation of the oxazole at C-2, followed by transmetalation with zinc chloride to form an organozinc reagent. This intermediate can then undergo Negishi-type coupling with aryl halides in the presence of a palladium catalyst. acs.org Direct C-H arylation at the C-2 position is also a powerful tool, with regioselectivity often controlled by the choice of solvent and ligands. researchgate.net Nonpolar solvents typically favor C-2 arylation. researchgate.net

Table 1: Examples of C-2 Functionalization of Oxazole Analogs

| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxazole | 1. n-BuLi, THF, -78 °C; 2. ZnCl2; 3. 2-Bromopyridine, Pd(PPh3)4, reflux | 2-(2-Pyridyl)oxazole | ~60% | researchgate.net |

| 2-Iodooxazoles | Alkyl iodides, 9-MeO-BBN, Pd catalyst | 2-Alkyl-substituted oxazoles | Good to Excellent | researchgate.net |

Functionalization at the C-4 Position

Functionalization at the C-4 position is less straightforward than at C-2 due to lower acidity. However, directed metalation has emerged as a powerful strategy. For oxazoles bearing a directing group at the C-5 position, such as a methoxy (B1213986) group, deprotonation can be selectively guided to the C-4 position.

In a study on 5-methoxy-2-phenyloxazole, treatment with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C resulted in selective deprotonation at C-4. scispace.comresearchgate.net The resulting 4-lithiooxazole species, while generally unreactive towards alkylation, was found to react with aldehydes. scispace.comresearchgate.net This approach is highly relevant for the functionalization of this compound, where the C-5 aryl group can influence the reactivity of the C-4 position. Furthermore, if a halogen substituent is present at the C-4 position, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille reactions, can be employed. researchgate.net

Table 2: Examples of C-4 Functionalization of Oxazole Analogs

| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, THF, -78 °C; 2. D2O | 4-Deuterio-5-methoxy-2-phenyloxazole | 88% | scispace.comresearchgate.net |

| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, TMEDA, THF, -70 to -40 °C; 2. MeI | 5-Methoxy-4-methyl-2-phenyloxazole | 63% | scispace.comresearchgate.net |

| 5-Methoxy-2-phenyloxazole | 1. n-BuLi, THF, -78 °C; 2. PhCHO | α-(5-Methoxy-2-phenyl-4-oxazolyl)benzenemethanol | Moderate | scispace.com |

Functionalization at the C-5 Position

The C-5 position of the oxazole ring can be readily functionalized, primarily through palladium-catalyzed direct C-H arylation. The regioselectivity between the C-2 and C-5 positions can often be controlled by the reaction conditions. For direct arylation, polar solvents tend to favor functionalization at the C-5 position. researchgate.net

For halogenated oxazoles at the C-5 position, a variety of cross-coupling reactions are applicable. The Suzuki-Miyaura coupling, utilizing boronic acids, is a widely used method for introducing aryl and heteroaryl groups.

Table 3: Examples of C-5 Functionalization of Oxazole Analogs

| Oxazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Substituted oxazoles | Aryl bromides, Pd(OAc)2, KOAc, Anisole | 5-Aryl-2-substituted oxazoles | Moderate to High | researchgate.net |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl2, K2CO3, DME, 80 °C | 5-(N-Boc-pyrrol-2-yl)indazoles | Good | mdpi.com |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the 1,3-Oxazole Heterocyclepharmaguideline.comrsc.org

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comsemanticscholar.org Its reactivity is influenced by the presence of these heteroatoms, which makes it a weak base. wikipedia.orgthepharmajournal.com The oxazole (B20620) ring can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as N-acylation and protonation. pharmaguideline.comoxfordsciencetrove.com

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by an electron-donating group. pharmaguideline.comnumberanalytics.com The presence of such a group increases the electron density of the ring, making it more susceptible to attack by electrophiles. tandfonline.comnumberanalytics.com

The position of electrophilic attack on the oxazole ring is directed by the existing substituents. In the case of 5-(3-Methoxyphenyl)-1,3-oxazole, the 3-methoxyphenyl (B12655295) group at the C5 position and the inherent reactivity of the oxazole ring itself will determine the regioselectivity. Generally, electrophilic substitution on an unsubstituted oxazole ring occurs preferentially at the C5 position. tandfonline.comsemanticscholar.org However, since the C5 position is already substituted in the target molecule, electrophilic attack will be directed to other available positions. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com The 3-methoxyphenyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.org

Table 1: Regioselectivity in Electrophilic Substitution of Substituted Oxazoles

| Substituent Position | Directing Effect | Preferred Position of Attack |

| C2 | Varies with substituent | C5 or C4 |

| C4 | Varies with substituent | C5 or C2 |

| C5 | Varies with substituent | C4 or C2 |

This table provides a generalized overview of directing effects. The actual outcome can be influenced by the specific nature of the substituent and the electrophile.

Nucleophilic substitution reactions on the oxazole ring are generally uncommon. pharmaguideline.comtandfonline.com They typically require the presence of a good leaving group, such as a halogen, and are facilitated by electron-withdrawing groups on the ring. pharmaguideline.com

Halogen atoms at the C2 position of the oxazole ring are the most susceptible to nucleophilic substitution. pharmaguideline.comwikipedia.org The reactivity order for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.com Therefore, for a halogenated derivative of this compound, a nucleophile would preferentially attack the C2 position if a halogen were present there.

The nitrogen atom at position 3 of the oxazole ring is basic and can undergo protonation in the presence of acids to form oxazolium salts. pharmaguideline.comwikipedia.org It also has a high affinity for acylation, readily reacting with acylating agents to form N-acylated oxazolium ions. tandfonline.comthepharmajournal.com

Reactions Involving the 3-Methoxyphenyl Substituentthepharmajournal.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the position of attack being directed by the cumulative electronic effects of the methoxy (B1213986) group and the oxazole ring. The methoxy group (-OCH₃) is a potent activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.comlibretexts.org Conversely, the 1,3-oxazole ring is an electron-deficient system and generally acts as a deactivating, meta-directing group. libretexts.orgpharmaguideline.com

In this competitive scenario, the strongly activating nature of the methoxy group dominates the directing effect. organicchemistrytutor.comlibretexts.org Therefore, electrophiles are predicted to preferentially attack the positions most activated by the methoxy group, which are C2, C4, and C6 of the phenyl ring (relative to the oxazole as C1). However, steric hindrance from the adjacent, bulky oxazole ring at C1 may disfavor substitution at the C2 and C6 positions. This suggests that the C4 position is a likely site for substitution, although a mixture of products is possible. For instance, electrophilic bromination of related aryl-oxazole systems has been shown to successfully introduce bromine onto the aromatic ring. mdpi.com

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-(4-Nitro-3-methoxyphenyl)-1,3-oxazole |

| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-(4-Bromo-3-methoxyphenyl)-1,3-oxazole |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-(4-Sulfo-3-methoxyphenyl)-1,3-oxazole |

| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | 5-(4-Acyl-3-methoxyphenyl)-1,3-oxazole |

Transformations of the Methoxy Group

The methoxy group, an ether, is generally stable but can be transformed under specific, forceful conditions. The most significant transformation is ether cleavage, which is typically accomplished by treatment with strong mineral acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. wikipedia.orgmasterorganicchemistry.comlibretexts.org

This reaction proceeds via an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid, making it a good leaving group. masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) occurs on the methyl carbon of the methoxy group, as the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and resistant to cleavage. libretexts.org This process transforms the methoxy group into a hydroxyl group, yielding the corresponding phenol, 5-(3-hydroxyphenyl)-1,3-oxazole, and a methyl halide. libretexts.org This phenolic derivative can then serve as a handle for further functionalization.

Cycloaddition Reactions of 1,3-Oxazoles

The 1,3-oxazole ring possesses a diene-like structure, enabling it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comclockss.org The furan-type oxygen atom at position 1 and the pyridine-type nitrogen at position 3 define its reactivity as a diene. pharmaguideline.com The facility of these reactions is highly dependent on the electronic nature of both the oxazole and the reacting dienophile. Electron-donating substituents on the oxazole ring enhance its reactivity towards electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. clockss.org

Diels-Alder Reactions and Their Synthetic Utility

The Diels-Alder reaction of 1,3-oxazoles is a powerful tool for the synthesis of other complex heterocyclic structures. The initial [4+2] cycloaddition adducts are often unstable and are typically not isolated. researchgate.net They readily undergo subsequent rearrangement and elimination reactions to yield more stable aromatic systems.

Reaction with Alkenes : The cycloaddition of an oxazole with an alkene dienophile, followed by the elimination of a small molecule (like water), leads to the formation of substituted pyridines. clockss.orgresearchgate.net

Reaction with Alkynes : When an alkyne is used as the dienophile, the reaction cascade results in the formation of substituted furans. researchgate.net

Abnormal Cycloadditions : In some cases, particularly with highly electron-deficient dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), oxazoles can undergo a formal [3+2] cycloaddition instead of the expected [4+2] Diels-Alder pathway, leading to different heterocyclic products. oup.com

This synthetic utility makes the oxazole ring a valuable synthon for accessing a variety of other important molecular scaffolds.

| Dienophile Type | Example Dienophile | Primary Adduct Transformation | Final Product Class |

|---|---|---|---|

| Alkene | Dimethyl maleate | Elimination of H₂O | Substituted Pyridine researchgate.net |

| Alkyne | Dimethyl acetylenedicarboxylate | Elimination of HCN/RCN | Substituted Furan researchgate.net |

| Heterodienophile | Diethyl azodicarboxylate (DEAD) | Ring opening/rearrangement | 1,2,4-Triazoline derivative clockss.orgoup.com |

Derivatization and Further Functionalization of this compound

Further modification of the this compound scaffold can be achieved through various reactions targeting the oxazole ring, the phenyl ring, or the methoxy group. These derivatizations are crucial for modulating the molecule's physicochemical and biological properties.

Oxidation and Reduction Pathways

The this compound molecule exhibits different behaviors under oxidative and reductive conditions.

Oxidation : The oxazole ring is susceptible to oxidative cleavage by potent oxidizing agents such as potassium permanganate, which can break open the heterocyclic ring. pharmaguideline.com A synthetically more relevant oxidation is the aromatization of an oxazoline (B21484) (a dihydro-oxazole) to the corresponding oxazole, a key step in many oxazole syntheses, which is often accomplished using reagents like manganese dioxide (MnO₂). rsc.org

Reduction : The oxazole ring can also be cleaved upon treatment with certain reducing agents. pharmaguideline.com Catalytic hydrogenation would likely reduce the phenyl ring only under very harsh conditions, but specific reductive protocols can cleave aryl ether bonds. organic-chemistry.org

Introduction of Diverse Chemical Moieties for Structure-Property Modulation

Modifying the core structure of this compound by introducing new functional groups is a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. nih.gov

Key strategies for derivatization include:

Functionalization of the Phenyl Ring : As discussed in section 3.2.1, electrophilic substitution can install a variety of groups (nitro, halo, acyl, etc.) onto the phenyl ring.

Functionalization of the Oxazole Ring : Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, allow for the introduction of aryl or heteroaryl groups at the C2-position of the oxazole ring. organic-chemistry.orgnih.gov Another approach involves the lithiation of the C2-position followed by quenching with an electrophile, although this can sometimes lead to ring-opening. pharmaguideline.comnih.gov

Modification via Precursors : A powerful method for generating diversity is to modify the starting materials used in the oxazole synthesis. For example, the van Leusen oxazole synthesis uses an aldehyde as a precursor, allowing for a wide range of substituted aryl groups at the C5 position by simply changing the initial aldehyde. semanticscholar.orgijpdd.org

Transformation of the Methoxy Group : As detailed in section 3.2.2, the methoxy group can be cleaved to a phenol. This hydroxyl group provides a new site for derivatization, such as conversion into different ethers or esters to modulate properties like solubility and hydrogen bonding capacity.

A study on the related isomer 5-(4'-methoxyphenyl)-oxazole involved the synthesis of nineteen derivatives to probe its anti-nematode activity, highlighting how systematic structural modifications are used to determine the parts of the molecule essential for its biological function. nih.gov

| Target Site | Reaction Type | Introduced Moiety/Transformation | Example Method |

|---|---|---|---|

| Phenyl Ring (C4) | Electrophilic Substitution | -NO₂, -Br, -SO₃H | HNO₃/H₂SO₄ organicchemistrytutor.com |

| Oxazole Ring (C2) | Direct C-H Arylation | Aryl, Heteroaryl | Pd-catalyzed cross-coupling nih.gov |

| Methoxy Group | Ether Cleavage | -OH (Phenol) | HBr or HI wikipedia.orgmasterorganicchemistry.com |

| C2-Position | Substitution via Halomethyl Intermediate | -CH₂-NR₂, -CH₂-SR | Reaction of 2-(chloromethyl)oxazole (B60668) with nucleophiles nih.gov |

Mechanistic Investigations of Key Transformations

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, providing a scaffold for a diverse array of functionalized molecules. The synthesis of this compound can be achieved through several established methodologies, each with its own distinct reaction mechanism. Detailed investigations into these transformations reveal the intricate electronic and steric factors that govern the formation of the oxazole core. The following sections explore the mechanistic underpinnings of three key synthetic routes: the Robinson-Gabriel Synthesis, the Van Leusen Reaction, and the Fischer Oxazole Synthesis, as they apply to the specific preparation of this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from the cyclodehydration of α-acylamino ketones. wikipedia.org To synthesize this compound via this route, the required precursor is N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide. The reaction is typically facilitated by a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide.

The mechanism commences with the protonation of the keto-carbonyl oxygen of the α-acylamino ketone. This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the amide carbonyl oxygen acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular cyclization . This results in the formation of a five-membered ring intermediate, a 2,5-dihydroxy-2,5-dihydrooxazole derivative.

The newly formed hydroxyl group at the C5 position is then protonated by the acidic medium, converting it into a good leaving group (water). A subsequent dehydration step leads to the formation of a cationic oxazoline intermediate. The final step involves the deprotonation of the remaining hydroxyl group at C2 and subsequent aromatization to yield the stable 1,3-oxazole ring system.

Detailed Mechanistic Steps:

Protonation of the Ketone Carbonyl: The ketone oxygen of N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide is protonated by the acid catalyst.

Intramolecular Nucleophilic Attack: The lone pair of the amide oxygen attacks the now highly electrophilic ketone carbon, leading to the formation of a five-membered ring.

Formation of the Hemiaminal Ether: A proton transfer occurs, resulting in a more stable hydroxyl group on the carbon that was formerly the ketone.

First Dehydration: One of the hydroxyl groups is protonated and eliminated as a water molecule, forming a carbocationic intermediate.

Second Dehydration and Aromatization: The second hydroxyl group is eliminated, and a proton is abstracted, leading to the formation of the aromatic this compound.

Table 1: Robinson-Gabriel Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |

| 1 | N-(2-(3-methoxyphenyl)-2-oxoethyl)formamide | Concentrated H₂SO₄ | This compound | Heat |

Van Leusen Reaction

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting materials are 3-methoxybenzaldehyde (B106831) and TosMIC, in the presence of a base such as potassium carbonate.

The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC by the base, generating a nucleophilic carbanion. This anion then undergoes a nucleophilic addition to the carbonyl carbon of 3-methoxybenzaldehyde, forming an alkoxide intermediate.

This is followed by an intramolecular 5-endo-dig cyclization , where the newly formed alkoxide attacks the electrophilic isocyanide carbon. This ring-closing step forms a 5-membered oxazoline intermediate. The final step is the elimination of the tosyl group and a proton from the adjacent carbon, driven by the formation of the stable aromatic oxazole ring. This elimination is typically base-promoted.

Detailed Mechanistic Steps:

Deprotonation of TosMIC: A base removes a proton from the α-carbon of TosMIC.

Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of 3-methoxybenzaldehyde.

Cyclization: The resulting alkoxide attacks the isocyanide carbon to form a 4-tosyl-4,5-dihydrooxazole intermediate.

Elimination: Base-assisted elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.

Table 2: Van Leusen Reaction for this compound

| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |

| 1 | 3-Methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol (B129727) | This compound | Reflux |

Fischer Oxazole Synthesis

The Fischer oxazole synthesis is a classic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of an acid catalyst, typically anhydrous hydrogen chloride in ether. wikipedia.orgdbpedia.org To prepare this compound using this method, one would react formaldehyde (B43269) cyanohydrin (glycolonitrile) with 3-methoxybenzaldehyde. However, a more common variation for 2,5-disubstituted oxazoles involves an aromatic cyanohydrin and an aromatic aldehyde. For the purpose of illustrating the formation of the 5-(3-methoxyphenyl) moiety, we will consider the reaction of a generic aldehyde with 3-methoxyphenyl cyanohydrin.

The mechanism begins with the formation of an iminochloride intermediate from the reaction of the cyanohydrin with anhydrous HCl. The nitrogen of the nitrile is protonated, and the chloride ion attacks the nitrile carbon.

The aldehyde then reacts with this intermediate. The nitrogen lone pair of the iminochloride attacks the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration steps. The hydroxyl group of the original cyanohydrin is eliminated as water. A final elimination of HCl from the chloro-oxazoline intermediate yields the aromatic oxazole.

Detailed Mechanistic Steps:

Activation of Cyanohydrin: The cyanohydrin reacts with anhydrous HCl to form an iminochloride.

Nucleophilic Addition: The iminochloride adds to the aldehyde.

Cyclization: An intramolecular reaction forms a chloro-oxazoline intermediate.

Dehydration and Elimination: The loss of a water molecule and a molecule of HCl leads to the aromatic oxazole product.

Table 3: Fischer Oxazole Synthesis Leading to a this compound Derivative

| Step | Reactant(s) | Reagent(s) | Product(s) | Illustrative Conditions |

| 1 | 3-Methoxyphenyl cyanohydrin, Aldehyde (e.g., formaldehyde) | Anhydrous HCl, Ether | This compound | Anhydrous conditions |

Spectroscopic and Advanced Structural Characterization of 5 3 Methoxyphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 5-(3-methoxyphenyl)-1,3-oxazole, the chemical shifts of the protons provide crucial information about their electronic environment. The protons on the oxazole (B20620) ring and the substituted phenyl ring exhibit distinct signals. For instance, in a related compound, 5-(3-methoxyphenyl)-3-phenylisoxazole, the isoxazole (B147169) proton appears as a singlet at approximately 6.81 ppm. rsc.org The protons on the methoxyphenyl group show characteristic shifts, with the methoxy (B1213986) group (-OCH₃) protons typically appearing as a singlet further upfield. The aromatic protons of the phenyl ring display complex splitting patterns in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm, due to spin-spin coupling. rsc.org

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in a Substituted Oxazole Derivative

| Proton Type | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H | ~6.8 | Singlet (s) |

| Phenyl-H | 7.0 - 8.0 | Multiplet (m) |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |

Note: This table provides illustrative data based on similar structures; actual values for this compound may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the oxazole ring typically resonate at specific chemical shifts, for example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons appear at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org The carbons of the methoxyphenyl group also have characteristic chemical shifts, with the methoxy carbon appearing around 55 ppm. rsc.org The aromatic carbons of the phenyl ring are observed in the downfield region, typically between 110 and 160 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | ~150 |

| Oxazole C4 | ~123 |

| Oxazole C5 | ~151 |

| Methoxy C | ~55 |

| Phenyl C (ipso, attached to oxazole) | ~128 |

| Phenyl C (ipso, attached to OCH₃) | ~160 |

| Other Phenyl C | 105 - 130 |

Note: These are predicted values and may differ from experimental data.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the connection between the phenyl ring, the methoxy group, and the oxazole ring. sdsu.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-O-C stretching vibrations from the ether linkage and the oxazole ring, C=N stretching of the oxazole ring, and C=C stretching from the aromatic phenyl ring. Aromatic C-H stretching and bending vibrations would also be prominent. For instance, in a similar compound, 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, C-H stretching vibrations appear around 2832 cm⁻¹. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C-H Stretch (alkane) | 3000 - 2850 |

| C=N Stretch (oxazole) | 1680 - 1620 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O-C Stretch (ether & oxazole) | 1260 - 1000 |

| Aromatic C-H Bend | 900 - 675 |

Note: These are general ranges and specific values can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. For example, the related compound 2-(furan-2-yl)-5-phenyloxazole (B13088439) with the formula C₁₃H₉NO₂ has a calculated mass of 211.0633 and a found mass of 211.0630. amazonaws.com This high degree of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used soft ionization technique in analytical chemistry. nih.gov It is particularly valuable for determining the molecular weight of polar molecules by creating ions from a solution and analyzing them in the gas phase. nih.govnih.gov The method typically generates protonated molecules, denoted as [M+H]⁺, which allows for the unambiguous determination of the molecular mass.

For this compound, ESI-MS would be expected to produce a prominent signal corresponding to its protonated form. The exact molecular weight is a fundamental parameter for the identification and characterization of the compound. While specific experimental ESI-MS data for this compound is not detailed in the available literature, the expected mass can be calculated from its chemical formula.

Table 1: Expected ESI-MS Data for this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass | Expected Ion (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its conjugated systems.

The structure of this compound contains both a phenyl ring and an oxazole ring, which together form a conjugated aromatic system. This structure is expected to give rise to distinct absorption bands in the UV region, primarily corresponding to:

π → π* transitions: These are high-energy transitions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system.

n → π* transitions: These are lower-energy transitions involving the promotion of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to π* antibonding orbitals.

The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent environment and the specific substitution pattern on the aromatic rings. However, specific experimental UV-Vis data for this compound is not available in the cited research.

X-ray Crystallography for Definitive Three-Dimensional Structure

While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of a closely related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , provides valuable insight into the type of structural information that can be obtained. nih.govnih.gov Analysis of this related molecule confirms its molecular structure and reveals key details about its solid-state arrangement. nih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.909 (2) |

| b (Å) | 27.239 (8) |

| c (Å) | 5.9652 (17) |

| Volume (ų) | 1285.1 (6) |

Conformational Analysis in the Solid State

Conformational analysis derived from X-ray data describes the spatial arrangement of a molecule's atoms, particularly the rotation around single bonds. This is often quantified by measuring the dihedral angles between the planes of different molecular fragments.

For the related compound, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , the analysis reveals that the molecule is not perfectly planar. nih.govnih.gov There is a distinct twist between the central heterocyclic ring and the attached aromatic rings. researchgate.net

Table 3: Key Dihedral Angles in 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govnih.govresearchgate.net

| Planar Fragments | Dihedral Angle (°) |

|---|---|

| Isoxazole ring and 3-methoxyphenyl (B12655295) ring | 17.1 (1) |

This slight twisting is a common feature in such bi-aryl and heteroaryl systems, representing a balance between conjugative effects, which favor planarity, and steric hindrance, which can force the rings out of plane.

Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions explains how individual molecules assemble into a stable, repeating three-dimensional crystal lattice. nih.gov These interactions, though weaker than covalent bonds, are fundamental to understanding the physical properties of the solid material.

In the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole , the primary intermolecular forces responsible for the crystal packing are C—H⋯π interactions. nih.govresearchgate.net These interactions occur between hydrogen atoms on the phenyl group of one molecule and the π-electron cloud of an adjacent phenyl ring. This specific interaction leads to the formation of centrosymmetric dimers, which are then packed into the larger crystal structure. nih.govnih.gov In other related oxazole structures, interactions such as C—H⋯Cl, C—H⋯N, and π–π stacking also play roles in stabilizing the crystal packing. iucr.org

Table 4: Intermolecular Interactions in Crystalline 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net

| Interaction Type | Description | Resulting Motif |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole |

| 5-amino-3-(4-methoxyphenyl)isoxazole |

| ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole |

| Ethyl this compound-4-carboxylate |

| 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole |

Theoretical and Computational Chemistry Studies of 5 3 Methoxyphenyl 1,3 Oxazole

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum mechanical level. These calculations provide information about the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for predicting the ground state properties of organic molecules. irjweb.com By utilizing functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), researchers can accurately calculate the optimized geometry, bond lengths, and bond angles of 5-(3-methoxyphenyl)-1,3-oxazole. irjweb.com These calculations are essential for understanding the molecule's three-dimensional structure and the spatial arrangement of its atoms.

Theoretical calculations using DFT can predict the structural and spectral properties of organic molecules with a high degree of accuracy. irjweb.com For oxazole (B20620) derivatives, DFT studies have been employed to determine optimized structures and other key parameters that reveal the compound's reactivity. irjweb.com

Table 1: Selected Calculated Ground State Properties of an Oxazole Derivative

| Property | Value |

| Point Group Symmetry | C1 |

| Dipole Moment (Debye) | 4.8670 |

| Data obtained from a theoretical study on a similar chalcone (B49325) derivative containing a benzofuran (B130515) moiety using the B3LYP/6-311G(d,p) basis set. bhu.ac.in |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

In the context of this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com Time-dependent DFT (TD-DFT) methods are often used to calculate these electronic properties, providing insights into the molecule's electronic transitions. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies of a Related Oxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

| Specific HOMO-LUMO energy values for this compound are not readily available in the provided search results. The table is a template for where such data would be presented. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas.

For this compound, the MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com The negative potential regions, likely around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy (B1213986) group, would indicate sites for electrophilic attack. Conversely, positive potential regions, often located around hydrogen atoms, suggest sites for nucleophilic attack. bhu.ac.inmdpi.com

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include chemical potential, global hardness, and the electrophilicity index. irjweb.com Fukui functions are another important concept, used to identify the specific atoms within a molecule that are most likely to be involved in electron donation or acceptance during a chemical reaction.

These indices offer a more detailed understanding of the reactivity of this compound beyond what can be inferred from FMO analysis alone. For instance, a low value for global hardness is typically associated with high reactivity. irjweb.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules. These methods provide a deeper understanding of the molecule's flexibility and the energy associated with different spatial arrangements.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. The methoxyphenyl and oxazole rings are not necessarily coplanar, and the dihedral angle between them is a key conformational parameter. researchgate.netnih.gov

By calculating the energy of the molecule at different dihedral angles, an energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions with other molecules. For a related compound, 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the methoxyphenyl ring and the isoxazole (B147169) ring was found to be 17.1(1)°. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound and its derivatives, MD simulations are instrumental in assessing ligand flexibility and conformational stability, which are critical for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. This method is essential for predicting the activity of new compounds and for optimizing lead structures.

In Silico Prediction of Molecular Interactions and Property Relationships

In silico methods are widely used to predict the molecular interactions and properties of this compound derivatives. These predictions are based on the compound's structural features, such as its size, shape, and electronic properties. For instance, the presence of the oxazole ring, a known bioisostere for other functional groups, and the methoxyphenyl substituent, allows for a range of non-covalent interactions, including hydrogen bonding, and π-π stacking. These interactions are fundamental to the compound's ability to bind to biological targets.

Development and Validation of Predictive Models

The development of robust and validated QSAR models is a cornerstone of modern drug design. For series of compounds containing the this compound core, QSAR models are developed to establish a mathematical relationship between specific structural descriptors and a measured biological response. The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability for screening new virtual libraries of derivatives.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used to understand how this compound and its analogs interact with specific protein targets.

Ligand-Protein Binding Mechanisms

Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with various enzyme targets. For example, research has explored the interactions of such compounds with enzymes like monoamine oxidase (MAO). These studies reveal the specific amino acid residues within the enzyme's active site that form crucial interactions with the ligand. The oxazole and methoxyphenyl moieties often play distinct roles in anchoring the molecule within the binding pocket.

Prediction of Binding Affinities and Interaction Modes

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score. These scores, in conjunction with an analysis of the interaction modes, provide a rational basis for prioritizing compounds for synthesis and biological testing. For this compound derivatives, docking studies can predict how modifications to the core structure would affect binding affinity and specificity for a given target. The predicted interaction modes highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Molecular Interaction Research Strictly in Vitro and Mechanistic

Enzyme Binding and Inhibition Studies

The interaction of 5-(3-methoxyphenyl)-1,3-oxazole and its derivatives with various enzymes has been a subject of in vitro research to understand their potential inhibitory activities and binding mechanisms.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Derivatives containing the methoxyphenyl-oxazole scaffold have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govmdpi.com The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vitro enzyme assays are crucial for determining the inhibitory potential of compounds against COX-1 and COX-2. These assays typically measure the peroxidase activity of the enzyme. mdpi.com For instance, studies on various heterocyclic compounds, including those with structures related to this compound, have utilized commercially available screening kits to determine their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.govmdpi.com

Research on a series of isoxazole (B147169) derivatives, which share a similar five-membered heterocyclic ring with oxazoles, demonstrated selective inhibition towards COX-2 over COX-1. nih.gov For example, certain isoxazole compounds exhibited potent COX-2 inhibition with IC50 values in the micromolar range. nih.gov Similarly, studies on other heterocyclic structures have reported IC50 values for COX-1 and COX-2 inhibition, often comparing them to standard drugs like celecoxib (B62257) and meloxicam. nih.govnih.gov

| Compound Type | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole Derivatives | COX-2 | 0.55 ± 0.03 to 0.93 ± 0.01 | 3.09 to 115.43 | nih.gov |

| N-hydroxyurea Derivatives | COX-2 | - | Good | nih.gov |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Similar to meloxicam | - | nih.gov |

Molecular docking and structural biology studies provide insights into how these compounds bind to the active site of COX enzymes. The active sites of COX-1 and COX-2 are largely similar, but a key difference lies in the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. mdpi.comnih.gov This substitution creates a side pocket in the COX-2 active site that can be exploited for designing selective inhibitors. mdpi.comnih.gov

Interactions with key amino acid residues within the active site are critical for inhibition. For many inhibitors, interactions with residues such as Arg-120, Tyr-355, Tyr-385, and Ser-530 are important. researchgate.netresearchgate.net While some inhibitors form a salt bridge with Arg-120, others, like diclofenac, have been shown to bind in an inverted conformation, forming hydrogen bonds with Tyr-385 and Ser-530. researchgate.net The methoxyphenyl group of a ligand can fit into the hydrophobic channel of the COX active site, contributing to the binding affinity.

Molecular docking studies on various COX inhibitors have revealed hydrogen bonding and hydrophobic interactions with key residues like Leu352, Val349, Phe518, Met522, Gly526, and Ala527. nih.gov These computational approaches help in understanding the plausible binding modes and in rationalizing the observed inhibitory activities.

Other Enzyme Targets

Beyond cyclooxygenases, derivatives containing the oxazole (B20620) or similar heterocyclic scaffolds have been evaluated for their inhibitory effects on other enzymes.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Triazole derivatives, which are structurally related to oxazoles, have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose. nih.govresearchgate.netnih.gov Kinetic studies have revealed different modes of inhibition, including competitive inhibition. nih.gov Molecular docking studies suggest that interactions with amino acid residues like Leu677, Phe649, and Trp376 are important for the inhibitory activity of these compounds. nih.gov

Butyrylcholinesterase (BChE): This enzyme, along with acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key approach in the management of Alzheimer's disease. mdpi.comnih.gov Certain 1,3,4-oxadiazole (B1194373) derivatives, which are isomers of 1,3-oxazole, have been identified as selective inhibitors of BChE. nih.gov For instance, some 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have shown potent and selective BChE inhibition with IC50 values in the micromolar range. nih.gov

Receptor Ligand Binding Investigations

The interaction of compounds containing the methoxyphenyl-oxazole motif with various receptors has been explored to understand their potential as receptor ligands.

Exploration of Specific Receptor Types and Binding Affinities

Research has been conducted on the binding of related heterocyclic compounds to different receptor subtypes.